Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-
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Overview
Description
Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of isoxazole and piperazine rings, along with chloro and fluoro substituents on the phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- typically involves multiple steps, including the formation of the isoxazole ring and the subsequent attachment of the piperazine moiety. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is usually monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like NBS . The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent systems, to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the compound’s structure.
Scientific Research Applications
Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . For example, it may inhibit acetylcholinesterase, affecting nerve transmission .
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-chlorophenyl)phenyl-: Similar in structure but lacks the isoxazole and piperazine rings.
Methanone, (3-fluorophenyl)(4-fluorophenyl)-: Contains fluorine atoms but differs in the overall structure.
Uniqueness
Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]- is unique due to its combination of isoxazole and piperazine rings, along with the specific chloro and fluoro substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H21ClFN3O2 |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H21ClFN3O2/c1-14-5-3-6-16(13-14)26-9-11-27(12-10-26)22(28)19-15(2)29-25-21(19)20-17(23)7-4-8-18(20)24/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
NXRASPSNXDNVJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)C |
Origin of Product |
United States |
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